

# Trimetrexate-13C2,15N CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trimetrexate-13C2,15N*

Cat. No.: *B15294003*

[Get Quote](#)

## An In-depth Technical Guide to Trimetrexate-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled antifolate agent, **Trimetrexate-13C2,15N**. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the biochemical pathways it influences.

## Core Compound Data

Trimetrexate is a potent, non-classical inhibitor of dihydrofolate reductase (DHFR).<sup>[1][2][3]</sup> The isotopically labeled version, **Trimetrexate-13C2,15N**, serves as a crucial internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic analyses. While a specific CAS number is not commonly assigned to isotopically labeled compounds, the essential data for Trimetrexate and its specified labeled variant are summarized below.

| Property                     | Value                                                                                                     | Source     |
|------------------------------|-----------------------------------------------------------------------------------------------------------|------------|
| Compound Name                | Trimetrexate                                                                                              | PubChem    |
| CAS Number                   | 52128-35-5                                                                                                | PubChem    |
| Molecular Formula            | C <sub>19</sub> H <sub>23</sub> N <sub>5</sub> O <sub>3</sub>                                             | PubChem    |
| Molecular Weight (Unlabeled) | 369.4 g/mol                                                                                               | PubChem[3] |
| Isotopically Labeled Variant | Trimetrexate-13C <sub>2</sub> ,15N                                                                        | -          |
| Molecular Formula (Labeled)  | <sup>13</sup> C <sub>2</sub> C <sub>17</sub> H <sub>23</sub> <sup>15</sup> NN <sub>4</sub> O <sub>3</sub> | -          |
| Molecular Weight (Labeled)   | Approximately 372.4 g/mol                                                                                 | Calculated |

## Mechanism of Action and Signaling Pathway

Trimetrexate functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.[1][2][3] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens like *Pneumocystis jirovecii*.[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Trimetrexate.

## Experimental Protocols

The following are summaries of key experimental protocols frequently employed in research involving Trimetrexate. The use of **Trimetrexate-13C2,15N** as an internal standard is particularly relevant for HPLC-MS/MS-based quantification.

## Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of Trimetrexate to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. [5][6][7]

### Materials:

- Recombinant DHFR enzyme
- DHFR assay buffer
- NADPH
- Dihydrofolic acid (DHF)
- Trimetrexate (or other inhibitors)
- 96-well microplate reader or spectrophotometer

### Procedure:

- Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme in a 96-well plate.
- Add varying concentrations of Trimetrexate to the wells. Include a control group with no inhibitor.
- Initiate the reaction by adding the substrate, dihydrofolic acid.
- Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals.
- The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
- Calculate the percent inhibition for each concentration of Trimetrexate and determine the IC<sub>50</sub> value.

## Cell Viability and Cytotoxicity Assay

These assays are used to determine the effect of Trimetrexate on the proliferation and survival of cancer cell lines.

### Materials:

- Cancer cell line (e.g., BT-2 human breast cancer cell line)[8]
- Cell culture medium and supplements
- Trimetrexate
- MTT or other viability reagents
- 96-well plates
- Incubator (37°C, 5% CO<sub>2</sub>)

### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of Trimetrexate.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
- Plot the results to determine the IC<sub>50</sub>, the concentration of Trimetrexate that inhibits cell growth by 50%.

## High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is employed to determine the concentration of Trimetrexate in biological samples, such as plasma.<sup>[9][10][11]</sup> In these analyses, **Trimetrexate-13C2,15N** is an ideal internal standard.

#### Materials:

- HPLC system with a suitable detector (e.g., UV or mass spectrometer)
- Analytical column (e.g., C18)
- Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)
- Trimetrexate standard solutions
- **Trimetrexate-13C2,15N** (as internal standard)
- Biological samples (e.g., plasma)
- Protein precipitation and/or solid-phase extraction materials

#### Procedure:

- Sample Preparation:
  - Spike biological samples and calibration standards with a known concentration of the internal standard (**Trimetrexate-13C2,15N**).
  - Precipitate proteins using a solvent like methanol or acetonitrile.
  - Centrifuge to pellet the precipitated proteins and collect the supernatant.
  - Further clean-up can be performed using solid-phase extraction if necessary.
- Chromatographic Analysis:
  - Inject the prepared sample into the HPLC system.
  - Separate Trimetrexate and the internal standard on the analytical column using an appropriate mobile phase gradient.

- Detect and quantify the compounds using a UV detector or a mass spectrometer.
- Data Analysis:
  - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
  - Determine the concentration of Trimetrexate in the unknown samples by interpolation from the calibration curve.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Trimetrexate quantification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Trimetrexate-13C2,15N CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15294003#trimetrexate-13c2-15n-cas-number-and-molecular-weight>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)